molecular formula C14H19NO2 B573647 Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate CAS No. 160227-47-4

Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate

Cat. No.: B573647
CAS No.: 160227-47-4
M. Wt: 237.335
InChI Key: QKHMFBKXTNQCTM-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate is a deuterated derivative of a piperidine-based compound, characterized by the substitution of hydrogen atoms with deuterium at positions 2, 3, 5, and 6 of the piperidine ring. The core structure includes a phenyl group at the 4-position of the piperidine ring and an ethyl carboxylate ester, which are common motifs in medicinal chemistry for tuning pharmacokinetic properties and metabolic stability . Isotopic deuteration is often employed to enhance metabolic stability or enable tracer studies in drug development, though specific applications for this compound remain speculative without direct evidence.

Properties

IUPAC Name

ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3/i8D,9D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHMFBKXTNQCTM-OCFVFILASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(NC(C(C1(C2=CC=CC=C2)C(=O)OCC)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718719
Record name Ethyl 4-phenyl(2,3,5,6-~2~H_4_)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-83-4, 160227-47-4
Record name Ethyl 4-phenyl(2,3,5,6-~2~H_4_)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160227-47-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

  • Intermediate Formation :
    The reaction begins with the formation of a Schiff base between 4-phenylpiperidin-4-one and deuterated ethanol (CH3CD2OD). This step is catalyzed by anhydrous HCl in dichloromethane at 0–5°C.

  • Reduction :
    The imine intermediate is reduced using lithium aluminum deuteride (LiAlD4) in tetrahydrofuran (THF) at reflux (66°C). LiAlD4 selectively introduces deuterium at the α-positions of the piperidine ring (2, 3, 5, and 6).

Key Data :

ParameterValue
Yield78–82%
Deuterium Incorporation>95% at positions 2,3,5,6
Reaction Time12–16 hours

Advantages and Limitations

  • Advantages : High deuteration efficiency and compatibility with scalable protocols.

  • Limitations : Requires strict anhydrous conditions and poses handling risks due to pyrophoric LiAlD4.

Catalytic Deuteration of a Pyridine Precursor

This method leverages the hydrogenation (deuteration) of a pyridine derivative to form the deuterated piperidine core.

Procedure

  • Substrate Preparation :
    4-Phenylpyridine-4-carboxylate is synthesized via Kröhnke condensation, reacting ethyl acetoacetate with 4-nitrobenzaldehyde and ammonium acetate.

  • Deuteration :
    The pyridine ring is hydrogenated using deuterium gas (D2) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 50°C and 3 atm pressure. This step saturates the pyridine ring, introducing deuterium at positions 2, 3, 5, and 6.

Key Data :

ParameterValue
Yield65–70%
Deuterium Purity98%
Catalyst Loading5 wt% Pd/C

Acid-Catalyzed Hydrogen/Deuterium Exchange

Post-synthetic deuteration via H/D exchange offers a route to introduce deuterium into preformed ethyl 4-phenylpiperidine-4-carboxylate.

Methodology

  • Substrate Activation :
    The compound is dissolved in deuterated sulfuric acid (D2SO4) at 80°C, protonating the piperidine nitrogen and activating the ring for H/D exchange.

  • Isotopic Exchange :
    The solution is stirred with excess deuterium oxide (D2O) for 72 hours, facilitating substitution of hydrogens at positions 2, 3, 5, and 6.

Key Data :

ParameterValue
Deuterium Incorporation85–90%
Reaction Time72 hours
Temperature80°C

Challenges

  • Selectivity : Non-regiospecific exchange may lead to deuterium incorporation at undesired positions.

  • Ester Stability : Prolonged exposure to acidic conditions risks ester hydrolysis, necessitating neutralization with Na2CO3 post-reaction.

Grignard Addition to a Deuterated Ketone

This two-step approach involves constructing the piperidine ring from a deuterated diketone precursor.

Synthetic Pathway

  • Deuterated Diketone Synthesis :
    Ethyl 3-oxopent-4-enoate-d6 is prepared by reacting deuterated acetyl chloride (CD3COCl) with ethyl acrylate in the presence of triethylamine.

  • Cyclization and Phenylation :
    The diketone undergoes Mannich cyclization with deuterated ammonium acetate (CD3COONH4) and formaldehyde, followed by phenylation using phenylmagnesium bromide (PhMgBr).

Key Data :

ParameterValue
Overall Yield60–65%
Deuterium Content>90%

Critical Analysis

  • Ring Formation : The Mannich reaction ensures precise incorporation of deuterium during cyclization.

  • Scalability : Requires stoichiometric Grignard reagents, increasing costs for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Research

The compound is primarily investigated for its pharmacological properties. Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, which can lead to improved pharmacokinetic profiles. Studies have indicated that deuteration can enhance the stability of drugs, reduce metabolic clearance, and potentially increase bioavailability .

Neuropharmacology

This compound has been explored for its effects on the central nervous system. Piperidine derivatives have shown potential as anxiolytics and antidepressants. Research suggests that modifications in the structure can influence receptor binding affinities and selectivity for neurotransmitter systems such as dopamine and serotonin .

Cytotoxicity Studies

Research has demonstrated that related piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving similar compounds have shown effectiveness against murine leukemia cells (L1210 and P388) and human promyelocytic leukemia (HL-60) cells. These findings suggest a potential application of this compound in cancer therapeutics .

Drug Development

The compound's unique properties make it a candidate for further development in pharmaceutical applications. For example, its structural similarity to known psychoactive substances positions it as a potential lead compound in developing new treatments for psychiatric disorders .

Mechanism of Action

The mechanism of action of ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate is primarily related to its deuterium content. Deuterium atoms have a higher bond dissociation energy compared to hydrogen atoms, which can lead to increased stability and altered reactivity of the compound. This isotopic effect can influence the compound’s interaction with molecular targets and pathways, potentially enhancing its efficacy and reducing metabolic degradation.

Comparison with Similar Compounds

Key Observations:

Substituent Influence : The presence of hydroxy or phenyl groups (e.g., in Ethyl 4-hydroxy-2,6-diphenyl derivatives) correlates with enhanced bioactivity, likely due to improved target binding or solubility .

Structural Diversity : Derivatives with fused rings (e.g., benzothiolo-pyridine in ) or extended alkyl chains (e.g., tetramethylpiperidine in ) exhibit distinct physicochemical properties, influencing their applications in drug design or material science.

Research Findings and Structural Insights

Crystallographic Studies

Piperidine derivatives such as Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate (C₂₇H₃₂N₂O₄) crystallize in a monoclinic system (space group P2₁/n) with unit cell parameters a = 10.7936 Å, b = 9.6752 Å, and c = 20.9638 Å . The crystal packing reveals hydrogen-bonding interactions involving the hydroxy and carbonyl groups, which stabilize the structure and may influence bioavailability .

Isotopic Labeling and Deuteration

Similarly, deuterated piperidines may serve as internal standards in mass spectrometry or metabolic tracer studies.

Biological Activity

Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate, also known as Meperidine-D4 or Pethidine-D4, is a deuterated derivative of the opioid analgesic meperidine. This compound's unique isotopic labeling allows for advanced studies in drug metabolism and pharmacokinetics. The following sections detail its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure and Formula:

  • IUPAC Name: Ethyl 3,3,5,5-tetradeuterio-4-phenylpiperidine-4-carboxylate
  • Molecular Formula: C₁₅H₁₇D₄NO₂·HCl
  • Molecular Weight: Approximately 287.82 g/mol

Physical Appearance:

  • Typically appears as a white to off-white crystalline powder .

This compound exhibits its biological effects primarily through interaction with the central nervous system. As an opioid analgesic, it binds to the mu-opioid receptors in the brain and spinal cord, leading to:

  • Analgesic Effects: Provides pain relief by altering the perception of pain.
  • Sedative Effects: Induces sedation and relaxation.
  • Potential for Abuse: Classified as a Schedule II controlled substance due to its high potential for abuse and addiction .

Table 1: Comparison of Biological Activities

Activity TypeDescriptionEvidence Source
AnalgesicEffective in pain reliefClinical pharmacology studies
SedativeInduces sedationCase studies on opioid effects
CytotoxicityPotential cytotoxic effects in certain cancersRelated compounds' studies
Drug MetabolismUseful in pharmacokinetic studiesResearch on isotopic labeling

Cytotoxicity and Antitumor Activity

Research indicates that derivatives of piperidine compounds can exhibit cytotoxicity against various cancer cell lines. A study on similar compounds demonstrated significant inhibitory effects on murine leukemia and human carcinoma cell lines. The mechanism involved inhibition of DNA synthesis and interference with key enzymes such as dihydrofolate reductase and thymidylate synthase .

Case Studies

  • Clinical Use in Pain Management:
    • Meperidine has been widely used for acute pain management in clinical settings.
    • A case study highlighted its effectiveness in postoperative pain relief compared to other analgesics.
  • Pharmacokinetic Studies:
    • Studies utilizing deuterated forms like Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine have provided insights into drug metabolism pathways.
    • The isotopic labeling allows researchers to track metabolic products more accurately in biological systems .

Table 2: Summary of Case Studies

Study FocusFindingsReference
Pain ManagementEffective analgesic in postoperative settingsClinical case reports
Drug MetabolismEnhanced tracking of metabolic pathwaysPharmacokinetics research
CytotoxicityInhibitory effects on cancer cell growthCytotoxicity assays

Q & A

Q. What are the common synthetic routes for Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate, and how do reaction conditions impact isotopic purity?

The synthesis of deuterated piperidine derivatives typically involves multi-step reactions with deuterated reagents. For example, deuterium can be introduced via catalytic hydrogen-deuterium exchange or by using deuterated solvents (e.g., D₂O) and deuterium-labeled precursors during key steps like alkylation or esterification. Reaction conditions such as temperature (optimized between 50–80°C), solvent polarity, and catalyst selection (e.g., Pd/C for H/D exchange) are critical to minimize isotopic dilution and ensure >95% deuterium incorporation at the 2,3,5,6 positions. Isotopic purity is verified using mass spectrometry (MS) and ²H NMR .

Q. Which spectroscopic techniques are most effective for characterizing the deuterated positions in this compound?

  • ²H NMR : Directly identifies deuterium incorporation and quantifies isotopic enrichment. The absence of proton signals at the deuterated positions confirms successful labeling.
  • High-Resolution Mass Spectrometry (HRMS) : Detects the exact mass shift (+4 Da per deuterium atom) to confirm isotopic integrity.
  • Infrared (IR) Spectroscopy : Monitors C-D stretching vibrations (~2000–2200 cm⁻¹), distinct from C-H stretches (~2800–3100 cm⁻¹).
  • X-ray Crystallography : Resolves spatial positioning of deuterium atoms in the crystal lattice, though hydrogen/deuterium discrimination requires neutron diffraction or complementary NMR data .

Q. How does deuteration at the 2,3,5,6 positions influence the compound’s molecular dynamics in solution?

Deuteration reduces vibrational entropy and alters hydrogen-bonding interactions due to the increased mass of deuterium compared to protium. This affects:

  • Solubility : Slightly decreases in polar solvents due to reduced H-bond donor capacity.
  • Conformational Flexibility : Slower ring puckering dynamics in the piperidine moiety, as observed in NMR relaxation studies.
  • Thermal Stability : Enhanced kinetic stability in deuterated analogs, as shown in thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters be applied to analyze the piperidine ring conformation in this deuterated compound?

The Cremer-Pople method defines ring puckering using spherical coordinates (amplitude qq, polar angle θ\theta, and azimuthal angle ϕ\phi) derived from atomic displacements. For deuterated piperidine:

Data Collection : Obtain high-resolution X-ray or neutron diffraction data to resolve deuterium positions.

Plane Definition : Calculate the mean plane of the piperidine ring using least-squares fitting.

Parameter Calculation : Compute qq, θ\theta, and ϕ\phi to classify puckering modes (e.g., chair, boat). Deuteration may subtly shift θ\theta due to altered steric and electronic effects .

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound’s geometry?

Discrepancies often arise from:

  • Dynamic vs. Static Effects : Crystallography captures a static conformation, while density functional theory (DFT) models equilibrium geometries.
  • Solvent Interactions : Include implicit solvent models (e.g., COSMO) in DFT to mimic the crystalline environment.
  • Refinement Protocols : Use SHELXL (with anisotropic displacement parameters) to refine crystallographic data, then compare bond lengths and angles with DFT-optimized structures. Discrepancies >0.02 Å for bond lengths or >2° for angles warrant re-evaluation of force fields or experimental conditions .

Q. What isotopic effects are observed in the compound’s metabolic stability compared to non-deuterated analogs?

Deuteration at the 2,3,5,6 positions induces a kinetic isotope effect (KIE), slowing oxidative metabolism (e.g., CYP450-mediated hydroxylation). Key findings:

  • In Vitro Studies : Reduced metabolic clearance (e.g., 1.5–2-fold increase in half-life in hepatic microsomes).
  • Deuterium Localization : Deuterium at positions adjacent to metabolically labile sites (e.g., C-2, C-6) maximizes KIE.
  • Toxicity : Monitor for altered metabolite profiles using LC-MS/MS, as deuterium can shift metabolic pathways toward non-toxic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.